molecular formula C30H34N4O7S2 B2596107 Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-11-3

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2596107
CAS No.: 524680-11-3
M. Wt: 626.74
InChI Key: DCFBOVLFCMTCLC-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C30H34N4O7S2 and its molecular weight is 626.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on structurally related compounds has focused on the synthesis of novel heterocyclic compounds that exhibit promising biological activities. For instance, the synthesis of various heterocyclic derivatives from precursors with similar complex structures has been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These efforts highlight the utility of such compounds in drug discovery and development processes, particularly in identifying new therapeutic candidates with specific pharmacological profiles (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are crucial in identifying new compounds that could potentially be developed into antimicrobial agents or cancer therapeutics. The evaluation of these activities involves synthesizing a series of derivatives and assessing their efficacy against various bacterial strains and cancer cell lines, leading to the identification of compounds with significant bioactivity (Mallesha et al., 2012).

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S2/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21/h4-12H,3,13-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBOVLFCMTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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